molecular formula C12H8N2O2S B5064054 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione

2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione

Cat. No.: B5064054
M. Wt: 244.27 g/mol
InChI Key: AMHZPAKRQGUVCK-UHFFFAOYSA-N
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Description

2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the thiazole ring and the isoindoline-1,3-dione moiety in the structure contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with 5-methylthiazole-2-amine. The reaction is carried out in a suitable solvent such as toluene under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally benign catalysts, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, in its anticonvulsant activity, the compound may modulate ion channels and neurotransmitter receptors in the brain. In its anticancer activity, it may induce apoptosis and inhibit cell proliferation by targeting specific enzymes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzothiazole-2-yl)methylisoindoline-1,3-dione
  • N-Substituted isoindoline-1,3-dione derivatives
  • Thalidomide and its analogs

Uniqueness

2-(5-Methylthiazol-2-yl)isoindoline-1,3-dione is unique due to the presence of the 5-methylthiazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different pharmacokinetic profiles, biological activities, and therapeutic potentials .

Properties

IUPAC Name

2-(5-methyl-1,3-thiazol-2-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2S/c1-7-6-13-12(17-7)14-10(15)8-4-2-3-5-9(8)11(14)16/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHZPAKRQGUVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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